2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol
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Overview
Description
2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products
Oxidation: Formation of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-one.
Reduction: Formation of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: A precursor in the synthesis of 2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol.
2-[4-(Methylthio)phenyl]-3-methyl-butan-2-one: An oxidized derivative.
2-[4-(Methylthio)phenyl]-3-methyl-butan-2-amine: A reduced derivative.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-methyl-2-(4-methylsulfanylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-9(2)12(3,13)10-5-7-11(14-4)8-6-10/h5-9,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUAHFRZCVWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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